N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide
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Overview
Description
The compound “N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide” is a derivative of oxadiazole . Oxadiazoles are an important class of heterocyclic compounds with a broad spectrum of biological activity . They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of these oxadiazoles with some acid chlorides yields the acylated compounds .Molecular Structure Analysis
The molecular structure of the compound can be determined using spectral analysis such as IR, 1H NMR, 13C NMR, and mass spectrometry . The molecular weight of a similar compound, N-(4-bromophenyl)acetamide, is 214.059 .Scientific Research Applications
Synthesis and Biological Activity
A significant body of research focuses on the synthesis of 1,3,4-oxadiazole compounds, given their pharmacological potential. One study involved the preparation of a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were screened for antimicrobial and hemolytic activity. The synthesized compounds demonstrated variable antimicrobial activity against selected microbes, with some showing promising results and low toxicity, suggesting potential for further biological screening and application trials (Gul et al., 2017).
Antimicrobial Evaluation
Another study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their spectral properties and anti-bacterial activities. These compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (Khalid et al., 2016).
Antimicrobial and Hemolytic Agents
Further research into N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides revealed their potential as antimicrobial and hemolytic agents. The study's findings suggest that these compounds, due to their antimicrobial activity and low toxicity, could be considered for more in-depth biological testing and possible applications, except for a few with higher cytotoxicity (Rehman et al., 2016).
Computational and Pharmacological Evaluation
A computational and pharmacological study evaluated heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The results showed that some compounds, particularly compound a3, demonstrated moderate inhibitory effects across all assays, indicating potential for further investigation as pharmacological agents (Faheem, 2018).
Antimicrobial Agents
Another study focused on the synthesis and evaluation of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and N-(4-chloro-3-fluorophenyl)-2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)acetamides as antimicrobial agents. The study highlighted the importance of fluorine atoms and their position in enhancing the antimicrobial properties of the synthesized compounds, offering insights into the design of more effective antimicrobial agents (Parikh & Joshi, 2014).
Mechanism of Action
Target of Action
Similar oxadiazole derivatives have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, antibacterial, anticonvulsant, and anticancer activities .
Mode of Action
For instance, some oxadiazole derivatives inhibit key enzymes or disrupt essential biochemical processes in their target organisms .
Biochemical Pathways
Given the broad spectrum of biological activity associated with oxadiazole derivatives, it’s likely that multiple pathways are affected .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological effects, such as anti-inflammatory, antibacterial, anticonvulsant, and anticancer activities .
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-2-12-6-8-13(9-7-12)10-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)11-14/h3-9,11H,2,10H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAUAVGLZXQCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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